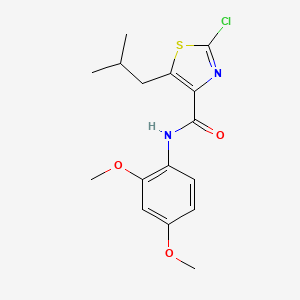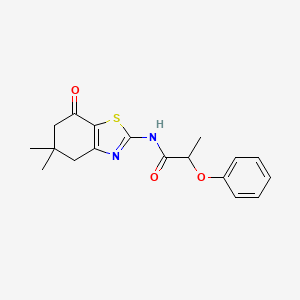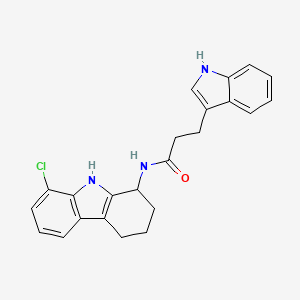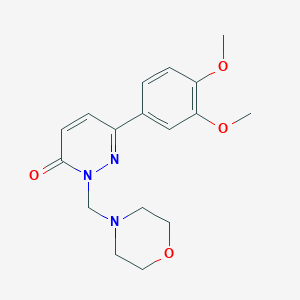![molecular formula C22H22N2O3 B11010610 3-hydroxy-4-methyl-2-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11010610.png)
3-hydroxy-4-methyl-2-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common route includes the condensation of 4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with a phenylhydrazine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, leading to modulation of their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE: Lacks the hydrazone linkage, making it less reactive in certain biological contexts.
4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE: Lacks both the hydroxyl and hydrazone groups, resulting in different chemical reactivity and biological activity.
Uniqueness
The presence of both the hydroxyl and hydrazone groups in 3-HYDROXY-4-METHYL-2-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(Z)-N-anilino-C-methylcarbonimidoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H22N2O3/c1-13-20(25)18(14(2)23-24-15-8-4-3-5-9-15)12-19-16-10-6-7-11-17(16)22(26)27-21(13)19/h3-5,8-9,12,24-25H,6-7,10-11H2,1-2H3/b23-14- |
InChI Key |
CBAXEVPVOAAXQH-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C2C(=CC(=C1O)/C(=N\NC3=CC=CC=C3)/C)C4=C(CCCC4)C(=O)O2 |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=NNC3=CC=CC=C3)C)C4=C(CCCC4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11010528.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11010531.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010539.png)

![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11010554.png)

![2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11010576.png)

![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B11010590.png)
![3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide](/img/structure/B11010595.png)
![N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11010600.png)
![N-(1H-indol-6-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11010606.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11010615.png)
